3-(2-Fluorophenyl)sulfanylazepan-2-one
Description
3-(2-Fluorophenyl)sulfanylazepan-2-one is a seven-membered lactam derivative featuring a sulfanyl (-S-) group substituted with a 2-fluorophenyl ring at the 3-position of the azepan-2-one backbone. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the sulfanyl group contributes to hydrophobic interactions and conformational flexibility .
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfanylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-9-5-1-2-6-10(9)16-11-7-3-4-8-14-12(11)15/h1-2,5-6,11H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGERTLNCMJOFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(2-Fluorophenyl)sulfanylazepan-2-one, a comparative analysis with analogous compounds is essential. The following table summarizes key structural and electronic differences:
Key Observations:
Ring Size and Conformation: The 7-membered azepan-2-one core in this compound allows greater conformational flexibility compared to 5-membered pyrazoles or 6-membered piperidin-2-ones. This flexibility may influence binding to larger enzyme active sites .
Substituent Effects :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound reduces steric hindrance compared to 3-chlorophenyl (as in the pyrazole analog), while the electronegative fluorine enhances electron-withdrawing effects, altering charge distribution .
- Sulfanyl Group Positioning : The sulfanyl group at C3 in azepan-2-one vs. C5 in the pyrazole derivative affects electronic delocalization. For example, in the pyrazole analog (), the C4–S1 bond (1.78 Å) and C6–S1 bond (1.82 Å) suggest partial double-bond character, stabilizing the thioether linkage .
Electronic and Steric Profiles: The trifluoromethyl (CF3) group in the pyrazole compound introduces significant steric bulk and electron-withdrawing effects, which are absent in the azepan-2-one derivative. This difference may impact membrane permeability and metabolic pathways.
Research Findings and Implications
- Synthetic Accessibility : The azepan-2-one scaffold is synthetically challenging due to ring-strain considerations, whereas pyrazole derivatives (e.g., ) are more straightforward to functionalize via nucleophilic aromatic substitution .
- Biological Activity: Fluorinated sulfanyl compounds often exhibit improved pharmacokinetic profiles. For instance, the 2-fluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs.
- Structural Data : Bond angle analysis (e.g., C3–C4–S1 = 112.5° in the pyrazole analog) suggests that steric interactions between substituents influence molecular geometry, which could correlate with target binding efficiency .
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